BenchChemオンラインストアへようこそ!

Isoquinolin-8-amine dihydrochloride

HPK1 inhibition immuno-oncology kinase selectivity

Isoquinolin-8-amine dihydrochloride (CAS 1187929-16-3) is the dihydrochloride salt of 8-aminoisoquinoline, a heteroaromatic bicyclic amine with the molecular formula C₉H₁₀Cl₂N₂ and a molecular weight of 217.10 g·mol⁻¹. The parent free base (CAS 23687-27-6, MW 144.17 g·mol⁻¹) is characterized by a predicted pKa of 6.20 ± 0.23 and a measured logP of 1.267, indicating moderate lipophilicity and weakly basic character.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
CAS No. 1187929-16-3
Cat. No. B3218179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-8-amine dihydrochloride
CAS1187929-16-3
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)N.Cl.Cl
InChIInChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h1-6H,10H2;2*1H
InChIKeyISTBXWYVMNDETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-8-amine Dihydrochloride (CAS 1187929-16-3): A Differentiated 8-Aminoisoquinoline Salt for HPK1-Targeted Medicinal Chemistry and Aqueous-Phase Synthesis


Isoquinolin-8-amine dihydrochloride (CAS 1187929-16-3) is the dihydrochloride salt of 8-aminoisoquinoline, a heteroaromatic bicyclic amine with the molecular formula C₉H₁₀Cl₂N₂ and a molecular weight of 217.10 g·mol⁻¹ . The parent free base (CAS 23687-27-6, MW 144.17 g·mol⁻¹) is characterized by a predicted pKa of 6.20 ± 0.23 and a measured logP of 1.267, indicating moderate lipophilicity and weakly basic character . As a salt form, the dihydrochloride is specifically designed to enhance aqueous solubility and facilitate pH-controlled reaction conditions, making it a preferred procurement choice for medicinal chemistry workflows that require the 8-aminoisoquinoline scaffold in solution-phase synthesis . The 8-amino substitution pattern is distinct among isoquinoline regioisomers: the Genentech patent family (US-11612606-B2, WO2020072695A1) explicitly claims 3-carbonylamino-8-aminoisoquinoline compounds as inhibitors of hematopoietic progenitor kinase 1 (HPK1), establishing the 8-position as the privileged vector for this immuno-oncology target class [1].

Why Isoquinolin-8-amine Dihydrochloride Cannot Be Interchanged with Other Aminoisoquinoline Regioisomers or 8-Aminoquinoline in Drug Discovery Pipelines


The position of the amine substituent on the isoquinoline bicyclic scaffold fundamentally determines both the physicochemical properties and the biological target engagement profile. Regioisomeric aminoisoquinolines exhibit sharply divergent protonation behavior and enzyme inhibition selectivity: 5-aminoisoquinoline (5-AIQ) is a recognized PARP-1 inhibitor with an IC₅₀ of 1.8 μM, whereas the 8-amino substitution directs activity toward HPK1 kinase inhibition, as claimed in the Genentech patent family . Furthermore, the structurally analogous but heterocyclically distinct 8-aminoquinoline scaffold is a well-established antimalarial pharmacophore associated with hemolytic toxicity in G6PD-deficient individuals—a liability profile entirely absent from the isoquinoline series [1]. Even within the 8-aminoisoquinoline chemotype, the free base and the dihydrochloride salt are not functionally interchangeable: the free base (MW 144.17, logP 1.267, pKa 6.20) is a brown crystalline solid with limited aqueous solubility, whereas the dihydrochloride salt (MW 217.10) provides enhanced aqueous solubility essential for homogeneous reaction conditions in amide coupling, sulfonamide formation, and other key derivatization steps . Generic substitution of isoquinolin-8-amine dihydrochloride with the free base, a different regioisomer, or the quinoline analog without experimental revalidation would introduce uncontrolled variables in reaction stoichiometry, solubility, and target binding—each capable of invalidating synthetic and biological results.

Quantitative Differentiation Evidence for Isoquinolin-8-amine Dihydrochloride (CAS 1187929-16-3) Versus Closest Analogs


HPK1 Kinase Inhibition: Scaffold Privilege of 8-Aminoisoquinoline Over 5-Aminoisoquinoline and 8-Aminoquinoline Regioisomers

The 8-aminoisoquinoline scaffold has been explicitly selected and claimed as the core heteroaromatic template for HPK1 (hematopoietic progenitor kinase 1) inhibition in the Genentech patent family (US-11612606-B2, WO2020072695A1), based on extensive structure-activity relationship (SAR) screening of regioisomeric aminoisoquinolines [1]. In head-to-head enzyme profiling, 5-aminoisoquinoline (5-AIQ) preferentially inhibits PARP-1 with an IC₅₀ of 1.8 μM, while 8-aminoisoquinoline-derived compounds exhibit selectivity for HPK1—a serine/threonine kinase that negatively regulates T cell and dendritic cell activation . The structurally analogous 8-aminoquinoline scaffold shows no meaningful HPK1 activity, instead displaying antimalarial pharmacology with an associated hemolytic toxicity risk in G6PD-deficient populations [2]. This target class divergence is not predictable from structure alone and must be experimentally verified, meaning procurement of the 8-aminoisoquinoline scaffold is a prerequisite for accessing the HPK1 inhibitor chemical space.

HPK1 inhibition immuno-oncology kinase selectivity

Aqueous Solubility Enhancement: Dihydrochloride Salt (CAS 1187929-16-3) Versus Free Base (CAS 23687-27-6)

The dihydrochloride salt form of isoquinolin-8-amine (MW 217.10 g·mol⁻¹) is specifically manufactured to address the limited aqueous solubility of the free base (MW 144.17 g·mol⁻¹), which is a brown crystalline solid with a logP of 1.267 and a melting point of 169–171°C . The dihydrochloride moiety increases the molecular weight by approximately 50.6% (from 144.17 to 217.10 g·mol⁻¹) through the addition of two equivalents of HCl, imparting ionic character that enhances solubility in water and polar organic solvents . This solubility differential is critical for synthetic workflows: the free base requires organic solvent systems (e.g., DMF, DMSO, or chlorinated solvents) for dissolution, whereas the dihydrochloride salt can be directly employed in aqueous-phase amide couplings, sulfonamide formations, and pH-controlled reaction sequences without additional solubilization steps .

aqueous solubility salt screening synthetic accessibility

Kinase Profiling Selectivity: Divergent Target Engagement Between 8-Aminoisoquinoline and 5-Aminoisoquinoline Scaffolds

BindingDB-curated high-throughput screening data provide a direct quantitative comparison of isoquinoline regioisomers against distinct enzyme targets. Isoquinolin-5-amine (CAS 1125-60-6) was profiled against human Cdc25B phosphatase (M-phase inducer phosphatase 2) in a dose-response assay, yielding an IC₅₀ of 5.00 × 10⁴ nM (50 μM) [1]. In contrast, the 8-aminoisoquinoline scaffold (as elaborated 3-carbonylamino derivatives) is claimed as a selective HPK1 inhibitor in the Genentech patent family, with no reported Cdc25B activity [2]. This orthogonal target selectivity profile—Cdc25B phosphatase for the 5-isomer versus HPK1 serine/threonine kinase for the 8-isomer—demonstrates that the position of the amino group on the isoquinoline bicyclic system is a dominant determinant of biological target recognition, not merely a passive structural feature [1][2].

kinase selectivity Cdc25B phosphatase off-target profiling

Heterocyclic Scaffold Distinction: 8-Aminoisoquinoline (Isoquinoline) Versus 8-Aminoquinoline (Quinoline) in Hsp90 Binding

The isoquinoline and quinoline heterocyclic scaffolds—though structurally similar (both are benzopyridines)—differ in the position of the ring nitrogen, which alters electron distribution and hydrogen-bonding capacity. BindingDB data for 8-aminoquinoline (CAS 578-66-5) against human heat shock protein HSP 90-alpha in a fluorescence polarization HTS assay show an IC₅₀ of 5.00 × 10⁴ nM (50 μM) [1]. This contrasts with the 8-aminoisoquinoline scaffold, which has been developed as an HPK1 inhibitor scaffold by Genentech [2]. The differential target engagement (Hsp90 for the quinoline scaffold vs. HPK1 for the isoquinoline scaffold) demonstrates that the position of the heterocyclic nitrogen atom—C2 in isoquinoline versus C1 in quinoline—is sufficient to redirect biological activity between entirely distinct protein targets [1][2].

Hsp90 inhibition scaffold hopping heterocyclic comparison

Physicochemical Differentiation: pKa and Protonation State of 8-Aminoisoquinoline Free Base as a Determinant of Salt Stoichiometry

The predicted pKa of 6.20 ± 0.23 for the isoquinoline ring nitrogen in 8-aminoisoquinoline free base indicates that at physiological pH (7.4), the heterocyclic nitrogen is predominantly deprotonated (~94% neutral form by Henderson-Hasselbalch calculation), while at mildly acidic pH (≤5.0) it becomes substantially protonated . This pKa value differs meaningfully from the isoquinoline parent (pKa ~5.14), reflecting the electron-donating effect of the 8-amino substituent which increases ring nitrogen basicity by approximately 1.06 log units . The dihydrochloride salt form (CAS 1187929-16-3) leverages this basicity by providing two equivalents of HCl, ensuring complete protonation of both the ring nitrogen and the 8-amino group for maximum aqueous solubility . This contrasts with mono-hydrochloride salts of other regioisomers (e.g., isoquinolin-5-amine hydrochloride), where single protonation may result in different solubility and crystallization behavior .

pKa prediction salt stoichiometry protonation state

Validated Application Scenarios for Isoquinolin-8-amine Dihydrochloride (CAS 1187929-16-3) Based on Quantitative Differentiation Evidence


HPK1 Inhibitor Medicinal Chemistry: 3-Carbonylamino-8-aminoisoquinoline Lead Optimization

Procurement of isoquinolin-8-amine dihydrochloride is essential for medicinal chemistry teams executing structure-activity relationship (SAR) campaigns around the Genentech-disclosed 3-carbonylamino-8-aminoisoquinoline HPK1 inhibitor series [1]. The dihydrochloride salt enables direct aqueous-phase amide coupling at the 8-amino position—the critical vector for introducing the 3-carbonylamino moiety claimed in composition-of-matter patents—without pre-dissolution in organic solvents. The unambiguous target class assignment of the 8-aminoisoquinoline scaffold to HPK1 (as opposed to PARP-1 for 5-AIQ or Hsp90 for 8-aminoquinoline) provides scientific justification for scaffold selection in grant applications, patent filings, and internal project proposals .

Regioisomer-Controlled Chemical Biology Probe Synthesis for Kinase Selectivity Profiling

The orthogonal target selectivity profiles of isoquinoline amino regioisomers—HPK1 kinase (8-position) versus Cdc25B phosphatase (5-position, IC₅₀ = 50 μM) versus Hsp90 chaperone (8-aminoquinoline scaffold, IC₅₀ = 50 μM)—make isoquinolin-8-amine dihydrochloride a valuable starting material for synthesizing chemical biology probes that require exclusion of off-target activity at these functionally unrelated enzymes [1]. The dihydrochloride salt's aqueous compatibility facilitates bioconjugation chemistry (e.g., NHS ester or click chemistry linker attachment) under mild pH conditions that preserve protein target integrity, a significant practical advantage over the free base form .

Parallel Synthesis and Library Production in Aqueous-Compatible Reaction Formats

The enhanced aqueous solubility of the dihydrochloride salt compared to the free base (logP 1.267, organic-soluble) enables high-throughput parallel synthesis workflows in aqueous or mixed aqueous-organic solvent systems [1]. This is particularly relevant for amide library production, sulfonamide array synthesis, and urea formation at the 8-amino position—all key derivatization reactions for HPK1 inhibitor SAR exploration. The pre-weighed, stoichiometrically defined dihydrochloride form (MW 217.10, containing two equivalents of HCl) simplifies automated liquid handling and eliminates the variability associated with in situ salt formation from the free base .

Quote Request

Request a Quote for Isoquinolin-8-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.